TTX-S (Nav1.3/Nav1.7) Selectivity Over Cardiac Nav1.5 Conferred by the 6-Isobutoxypyrimidine-4-yl-Piperazine Scaffold
According to the patent specification, acyl piperazine derivatives bearing the 6-isobutoxypyrimidin-4-yl-piperazine core—including the target compound—exhibit selectivity for TTX-S channels (Nav1.3 and Nav1.7) over the TTX-R cardiac channel Nav1.5 [1]. This selectivity arises from the combination of a pyrimidin-4-ylpiperazine (as opposed to pyrimidin-2-ylpiperazine) connectivity and the presence of an alkoxy substituent at the pyrimidine 6-position [1]. The patent explicitly contrasts this scaffold with the representative pyrimidin-2-ylpiperazine compound 3-(2-phenylethyl)-7-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinazoline-2,4(1H,3H)-dione, which showed no activity against Nav1.7/1.3 [1]. While exact IC50 values for the target compound are not disclosed in the patent, the structural features that encode this selectivity—4-fluorophenoxyacetyl group on the piperazine nitrogen and 6-isobutoxy substitution on the pyrimidine—are explicitly claimed as contributing to TTX-S blocking activity [1].
| Evidence Dimension | Nav1.3/Nav1.7 vs. Nav1.5 isoform selectivity (structural determinants) |
|---|---|
| Target Compound Data | 6-isobutoxypyrimidin-4-yl-piperazine scaffold with 4-fluorophenoxyacetyl moiety; listed among 'preferable compounds' exhibiting TTX-S selectivity |
| Comparator Or Baseline | 3-(2-phenylethyl)-7-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinazoline-2,4(1H,3H)-dione (pyrimidin-2-ylpiperazine, no 6-alkoxy substituent): no activity against Nav1.7/1.3 |
| Quantified Difference | Qualitative: active (target scaffold) vs. inactive (pyrimidin-2-yl comparator); magnitude not quantified in patent |
| Conditions | Patent claim based on Nav1.3 and Nav1.7 channel blocking assays; Nav1.5 counter-screen implied for selectivity determination |
Why This Matters
Procurement of the exact 6-isobutoxypyrimidin-4-yl-piperazine scaffold is essential because alternative connectivity (pyrimidin-2-yl) or unsubstituted pyrimidine rings have been demonstrated to abolish TTX-S blocking activity entirely, making scaffold identity a binary determinant of target engagement.
- [1] RaQualia Pharma Inc. Acyl piperazine derivatives as TTX-S blockers. United States Patent US 8,999,974 B2. Filed August 9, 2011, and issued April 7, 2015. Available at: https://patents.justia.com/patent/8999974 View Source
